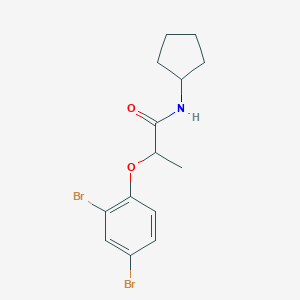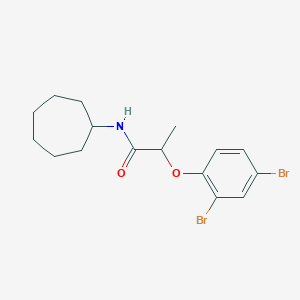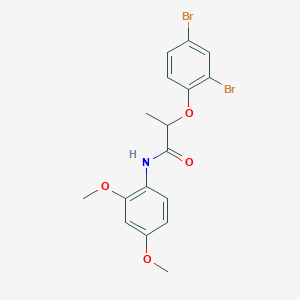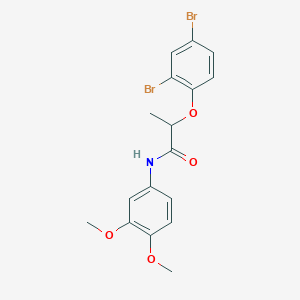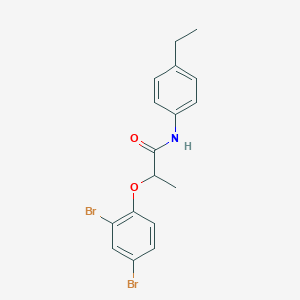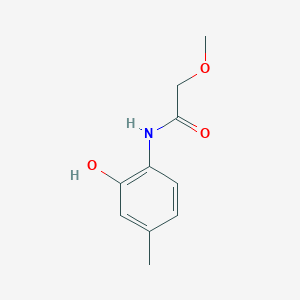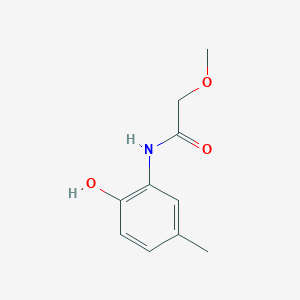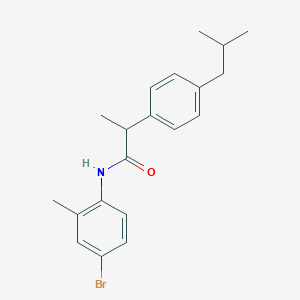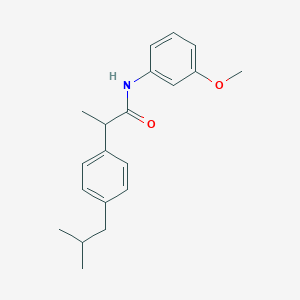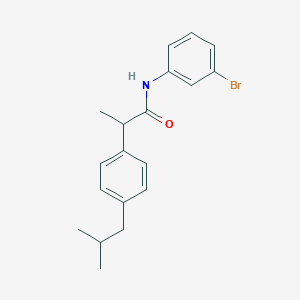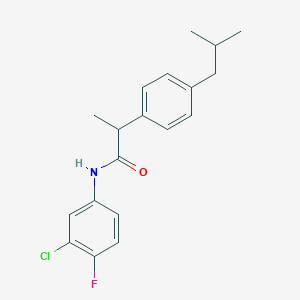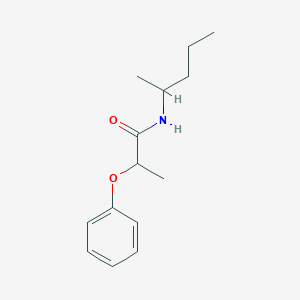
N-(1-methylbutyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylbutyl)-2-phenoxypropanamide, also known as Flumethrin, is a synthetic pyrethroid insecticide used for the control of various pests in the agricultural and veterinary sectors. The compound is highly effective against ticks, lice, and other insects, making it a popular choice for pest control in these industries.
Aplicaciones Científicas De Investigación
N-(1-methylbutyl)-2-phenoxypropanamide has several scientific research applications, including its use as an insecticide in the agricultural and veterinary industries. The compound is highly effective against ticks, lice, and other pests, making it a popular choice for pest control in these industries. Additionally, the compound has been studied for its potential use in the control of mosquito-borne diseases such as malaria and dengue fever.
Mecanismo De Acción
The mechanism of action of N-(1-methylbutyl)-2-phenoxypropanamide involves the disruption of the nervous system of insects. The compound binds to the sodium channels in the insect's nervous system, preventing the flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and eventually death of the insect.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-phenoxypropanamide has been shown to have several biochemical and physiological effects on insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect. Additionally, the compound has been shown to have an effect on the metabolism of insects, leading to a decrease in energy production and an increase in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylbutyl)-2-phenoxypropanamide has several advantages and limitations for lab experiments. One advantage is its high efficacy against insects, making it a popular choice for insecticide research. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of the compound is its potential toxicity to non-target organisms, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-methylbutyl)-2-phenoxypropanamide. One potential direction is the development of new formulations of the compound that are more effective against specific types of insects. Additionally, research could be conducted on the potential use of the compound in the control of mosquito-borne diseases such as malaria and dengue fever. Finally, further studies could be conducted to investigate the potential toxicity of the compound to non-target organisms and the environment.
Métodos De Síntesis
The synthesis of N-(1-methylbutyl)-2-phenoxypropanamide involves the reaction of phenoxyacetic acid with 1-methylbutylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with propionic anhydride to yield the final product. The synthesis process is relatively simple and efficient, making it a cost-effective method for producing the compound.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-pentan-2-yl-2-phenoxypropanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-11(2)15-14(16)12(3)17-13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16) |
Clave InChI |
XKBSFTRUJWQJAH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=CC=CC=C1 |
SMILES canónico |
CCCC(C)NC(=O)C(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




